
2-Methyl-3-pyridin-3-ylprop-2-enoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-pyridin-3-ylprop-2-enoic acid;hydrochloride is a chemical compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . It is also known by its IUPAC name, (E)-2-methyl-3-(pyridin-3-yl)acrylic acid hydrochloride . This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 2-Methyl-3-pyridin-3-ylprop-2-enoic acid;hydrochloride involves several steps. One common synthetic route includes the reaction of 2-methyl-3-pyridin-3-ylprop-2-enoic acid with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
2-Methyl-3-pyridin-3-ylprop-2-enoic acid;hydrochloride can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyridine ring can be targeted.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Methyl-3-pyridin-3-ylprop-2-enoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-Methyl-3-pyridin-3-ylprop-2-enoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Methyl-3-pyridin-3-ylprop-2-enoic acid;hydrochloride can be compared with other similar compounds, such as:
2-Methyl-3-pyridin-3-ylprop-2-enoic acid: The non-hydrochloride form of the compound.
3-Pyridin-3-ylprop-2-enoic acid: A similar compound lacking the methyl group.
2-Methyl-3-pyridin-3-ylpropanoic acid: A compound with a saturated carbon chain.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
2-methyl-3-pyridin-3-ylprop-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C9H9NO2.ClH/c1-7(9(11)12)5-8-3-2-4-10-6-8;/h2-6H,1H3,(H,11,12);1H |
InChI Key |
YDNGUUQQCFHXSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CN=CC=C1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


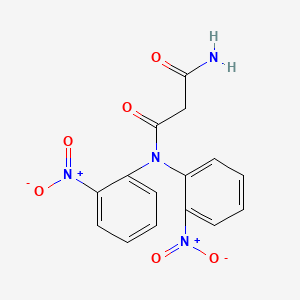

![[3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid](/img/structure/B11823889.png)
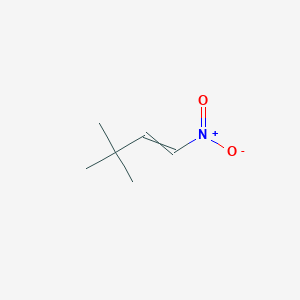
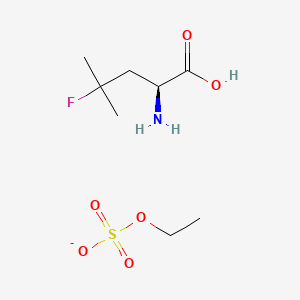

![Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene](/img/structure/B11823919.png)
![3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole](/img/structure/B11823932.png)
![rac-5-[(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B11823934.png)
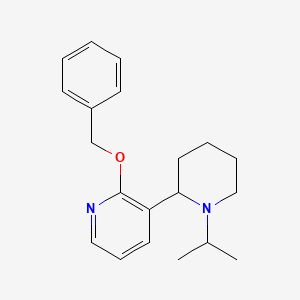
![(R)-5-Benzyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B11823941.png)

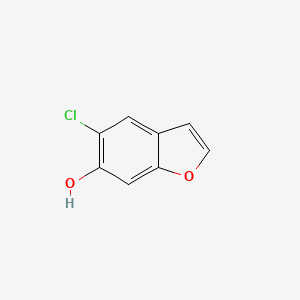
![1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B11823959.png)
